4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol 4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895657
InChI: InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m1/s1
SMILES:
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol

CAS No.:

Cat. No.: VC15895657

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol -

Specification

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name 2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m1/s1
Standard InChI Key HMMXKBHUBMUIFA-OAHLLOKOSA-N
Isomeric SMILES COC1=C(C=CC2=C1CCC[C@H](C2)N3CCN(CC3)CCO)N
Canonical SMILES COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₈H₂₉N₃O₂, with a molecular weight of 319.4 g/mol . Its IUPAC name, 2-[4-[(6R)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-yl]piperazin-1-yl]ethanol, reflects its benzocyclohepten backbone substituted with methoxy and amino groups, coupled to a piperazineethanol side chain. Key identifiers include:

PropertyValueSource
CAS Number1454651-62-7
SMILESCOC1=C(N)C=CC2=C1CCCC(C2)N1CCN(CCO)CC1
InChI KeyHMMXKBHUBMUIFA-OAHLLOKOSA-N
Storage Conditions2–8°C

The stereospecific (6R) configuration is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, starting with 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (CAS 826-73-3) as a key intermediate . A typical pathway includes:

  • Friedel-Crafts Acylation: Introduction of the methoxy group at position 1.

  • Reductive Amination: Stereoselective addition of the piperazineethanol side chain at position 6.

  • Chiral Resolution: Isolation of the (6R)-enantiomer via chromatographic techniques .

ParameterSpecification
Yield12–15% (over 8 steps)
Purity (HPLC)≥95%
Key Intermediates6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one
Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Research Applications and Future Directions

Current Studies

  • Scaffold Optimization: Modifications to the piperazineethanol side chain to enhance receptor selectivity .

  • In Vivo Pharmacokinetics: Preliminary data indicate a half-life of 2.3 hours in murine models.

Challenges and Opportunities

  • Stereochemical Complexity: Scalable asymmetric synthesis remains a bottleneck.

  • Target Validation: CRISPR-based screening is needed to identify primary biological targets.

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